molecular formula C25H40ClN2O8PS B570238 L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- CAS No. 124600-31-3

L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-

Cat. No.: B570238
CAS No.: 124600-31-3
M. Wt: 595.085
InChI Key: YICKZSJGHDBTKH-FWNHFGBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-, also known as L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-, is a useful research compound. Its molecular formula is C25H40ClN2O8PS and its molecular weight is 595.085. The purity is usually 95%.
BenchChem offers high-quality L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-threo-alpha-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6-(((1-methyl-4-propyl-2-pyrrolidinyl)carbonyl)amino)-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

124600-31-3

Molecular Formula

C25H40ClN2O8PS

Molecular Weight

595.085

IUPAC Name

benzyl [(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hydrogen phosphate

InChI

InChI=1S/C25H40ClN2O8PS/c1-5-9-17-12-18(28(3)13-17)24(31)27-19(15(2)26)22-20(29)21(30)23(25(35-22)38-4)36-37(32,33)34-14-16-10-7-6-8-11-16/h6-8,10-11,15,17-23,25,29-30H,5,9,12-14H2,1-4H3,(H,27,31)(H,32,33)/t15-,17+,18-,19+,20+,21-,22+,23+,25+/m0/s1

InChI Key

YICKZSJGHDBTKH-FWNHFGBGSA-N

SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)OCC3=CC=CC=C3)O)O)C(C)Cl

Synonyms

L-threo-α-D-galacto-Octopyranoside, methyl 7-chloro-6,7,8-trideoxy-6- [[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino ]-1-thio-, 2-(phenylmethyl hydrogen phosphate), (2S-trans)-

Origin of Product

United States

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